molecular formula C15H15N3O4S B13297097 N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide

N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B13297097
M. Wt: 333.4 g/mol
InChI Key: ATMGACBSLYBJJD-UHFFFAOYSA-N
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Description

N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a partially saturated isoindole core linked via a methylene bridge to a 4-nitrobenzenesulfonamide group. The nitro (-NO₂) substituent is a strong electron-withdrawing group, which may enhance electrophilicity and influence binding interactions in biological systems. This compound belongs to a broader class of sulfonamides, which are historically significant for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C15H15N3O4S

Molecular Weight

333.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C15H15N3O4S/c19-18(20)14-3-5-15(6-4-14)23(21,22)17-8-11-1-2-12-9-16-10-13(12)7-11/h1-7,16-17H,8-10H2

InChI Key

ATMGACBSLYBJJD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the isoindoline moiety. One common method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, sulfonamides, and other substituted isoindoline compounds.

Mechanism of Action

The mechanism of action of N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit certain enzymes, while the nitro group may participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Target Compound vs. Fluorophenyl-Isoindole Derivatives (9d and 9e)

The compounds N-{2-[(4-fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide (9d) and N-{2-[(3-fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide (9e) () share the isoindole backbone with the target compound but differ in key aspects:

  • Substituents :
    • The target compound has a nitro group on the benzenesulfonamide, while 9d/9e feature fluorine atoms at para- and meta-positions of the phenyl ring, respectively.
    • 9d/9e include an acetamide group and a hydroxypentyloxy side chain, absent in the target compound.
  • In contrast, fluorine atoms in 9d/9e modulate lipophilicity and metabolic stability .
  • Molecular Weight :
    • The target compound (estimated formula: C₁₅H₁₃N₃O₄S, MW ≈ 347 g/mol) is smaller than 9d/9e (C₂₈H₂₇FN₂O₅, MW ≈ 514 g/mol), which may affect solubility and bioavailability .
Target Compound vs. Indazole-Based Sulfonamide ()

N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide replaces the isoindole core with an indazole ring and includes a methylbenzenesulfonamide group. Key differences include:

  • Core Structure: Indazole (aromatic, two adjacent nitrogen atoms) vs. 2,3-dihydroisoindole (partially saturated).

Crystallographic and Computational Studies

  • Structural Analysis :
    • While 9d/9e and the indazole derivative were characterized via NMR and crystallography (using SHELX software), the target compound’s structural data are unspecified. SHELXL is widely used for small-molecule refinement, suggesting standardized methodologies across these compounds .

Biological Activity

N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H15N3O4S, with a molecular weight of approximately 333.4 g/mol. The compound features an isoindoline moiety linked to a nitrobenzene sulfonamide, which contributes to its biological activity.

PropertyValue
Molecular FormulaC15H15N3O4S
Molecular Weight333.4 g/mol
IUPAC NameN-(2,3-dihydro-1H-isoindol-5-ylmethyl)-4-nitrobenzenesulfonamide
InChI KeyXBLWFYIMVDOFEE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group in the structure can undergo reduction to form reactive intermediates, which may inhibit enzyme activity or disrupt cellular processes. This mechanism is significant in understanding its potential as a therapeutic agent.

Key Biological Interactions:

  • Enzyme Inhibition : The compound exhibits potential as an inhibitor of various enzymes, particularly those involved in inflammatory and cancer pathways.
  • Reactive Intermediates : The formation of reactive intermediates from the nitro group may lead to interactions with biomolecules, contributing to anti-inflammatory and antimicrobial effects.

Biological Activities

Research has highlighted several biological activities associated with this compound:

1. Anti-inflammatory Activity

  • Studies indicate the compound can inhibit pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., IL1β and TNF-α) in macrophage models, suggesting its potential in treating inflammatory diseases .

2. Antimicrobial Activity

  • The compound's structure allows it to exhibit antimicrobial properties against various pathogens, making it a candidate for further investigation as an antibiotic agent .

3. Anticancer Potential

  • Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inhibiting cancer cell proliferation through specific molecular pathways .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Anti-inflammatory Effects

A study assessed the anti-inflammatory effects using RAW 264.7 murine macrophages. The results indicated significant inhibition of NO production with an IC50 value of 6.24 μM, showcasing its potential as an anti-inflammatory agent .

Study 2: Anticancer Activity

In another investigation focusing on colon cancer cell lines (SW1116), derivatives of the compound demonstrated promising anticancer activity with IC50 values comparable to standard treatments like methotrexate .

Study 3: Enzyme Inhibition

Research exploring the interaction of this compound with cyclooxygenase (COX) enzymes revealed that it acts as a multi-target lead compound, inhibiting both COX-1 and COX-2 activities effectively .

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